molecular formula C16H24ClN5O B6972437 N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide

N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide

Cat. No.: B6972437
M. Wt: 337.8 g/mol
InChI Key: YZYJLXQAIBBCDW-UHFFFAOYSA-N
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Description

N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide is a complex organic compound that belongs to the class of aminopyrimidine derivatives

Properties

IUPAC Name

N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN5O/c17-14-15(18)19-10-20-16(14)22-7-5-12(6-8-22)21-13(23)9-11-3-1-2-4-11/h10-12H,1-9H2,(H,21,23)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYJLXQAIBBCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CCN(CC2)C3=NC=NC(=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide involves multiple steps. One common synthetic route includes the reaction of 6-amino-5-chloropyrimidine with piperidine under specific conditions to form the intermediate product. This intermediate is then reacted with 2-cyclopentylacetyl chloride to yield the final compound. The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require catalysts to enhance the reaction rate .

Chemical Reactions Analysis

N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide involves its interaction with specific molecular targets, such as kinase enzymes. By binding to these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of kinase activity can prevent the growth and spread of cancer cells .

Comparison with Similar Compounds

N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide can be compared with other aminopyrimidine derivatives, such as:

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